Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate is a heterocyclic compound characterized by the presence of a bromine atom and a carboxylate group. This compound falls under the category of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities and applications in medicinal chemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate, and it has a chemical formula of with a molecular weight of approximately .
The synthesis of methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate typically involves several synthetic routes. One common method includes:
The molecular structure of methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate features a fused bicyclic system consisting of an imidazole and pyrazine ring. The bromine substituent is located at the 3-position of the imidazole ring, while the carboxylate group is attached to the 6-position.
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate participates in various chemical reactions due to its functional groups:
The reactivity profile is influenced by the electron-withdrawing nature of the bromine atom and the carboxylate group, which enhances electrophilic character during reactions.
The mechanism of action for methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding interactions:
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate has several scientific uses:
Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate (CAS: 1607830-93-2, MF: C₈H₆BrN₃O₂, MW: 256.06 g/mol) serves as a pivotal building block for transition metal-catalyzed cross-coupling reactions due to the C–Br bond’s inherent reactivity [5] [10]. The bromine at the C3 position undergoes efficient Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh₃)₄ (2-5 mol%) as a catalyst. Under optimized conditions (K₂CO₃ base, DME/H₂O solvent, 80°C, 12h), biaryl derivatives form in 70-92% yields, enabling π-system extensions critical for pharmaceutical scaffolds. Sonogashira reactions with terminal alkynes similarly proceed with CuI co-catalysis, generating ethynyl-linked derivatives for click chemistry applications. Key to success is maintaining anhydrous conditions and degassed solvents to prevent homocoupling byproducts.
Table 1: Cross-Coupling Applications of Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate
Reaction Type | Catalyst System | Key Conditions | Products | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | DME/H₂O, 80°C | 3-Aryl-imidazopyrazines | 70-92% |
Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N, 70°C | 3-Alkynyl-imidazopyrazines | 65-85% |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene, 100°C | 3-Amino-imidazopyrazines | 60-78% |
Achieving site-specific bromination at C3 of imidazo[1,2-a]pyrazines demands precise control over electronic and steric factors. Methyl imidazo[1,2-a]pyrazine-6-carboxylate undergoes electrophilic aromatic substitution (SEAr) preferentially at C3 due to its high electron density, as calculated via Fukui indices [9]. N-Bromosuccinimide (1.05 equiv) in anhydrous DMF (0°C→25°C, 4h) delivers the title compound in 85% yield with <5% dibromination. Solvent selection proves critical: protic solvents (e.g., MeOH) reduce regioselectivity, while polar aprotic solvents (DMF, acetonitrile) enhance C3 specificity. Post-reaction, quenching with Na₂S₂O₃ and crystallization from ethyl acetate/hexanes yields 95% pure product (HPLC), as confirmed by [5] .
Table 2: Bromination Optimization for C3 Selectivity
Brominating Agent | Solvent | Temp (°C) | C3:Bromination Ratio | Yield |
---|---|---|---|---|
NBS | DMF | 0→25 | 20:1 | 85% |
Br₂ | CHCl₃ | 25 | 8:1 | 72% |
NBS | MeOH | 25 | 5:1 | 68% |
NBS | CH₃CN | 25 | 15:1 | 80% |
Conventional synthesis of Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate suffers from prolonged reaction times (8-12h) and thermal decomposition. Microwave irradiation drastically accelerates key steps, improving efficiency [5]. Cyclocondensation of 2-aminopyrazine with methyl bromopyruvate (1:1.2 ratio) under microwave conditions (150°C, 20 min, DMF) yields the imidazo[1,2-a]pyrazine core, followed by in situ NBS bromination (100°C, 10 min). This one-pot sequence reduces total synthesis time from 18h to 30min while boosting overall yield from 45% to 82%. Temperature control remains critical; exceeding 160°C promotes decarboxylation. Automated microwave reactors (e.g., Biotage®) enable precise parameter tuning, reducing byproduct formation to <3% [5].
Table 3: Conventional vs. Microwave-Assisted Synthesis
Parameter | Conventional Method | Microwave Method | Improvement |
---|---|---|---|
Cyclocondensation Time | 8h | 20 min | 24× faster |
Bromination Time | 4h | 10 min | 24× faster |
Overall Yield | 45% | 82% | +37% |
Byproducts | 10-15% | <3% | 5× reduction |
Immobilization strategies enable rapid diversification of Methyl 3-bromoimidazo[1,2-a]pyrazine-6-carboxylate analogues. Wang resin-bound bromoacetate esters react with 2-aminopyrazine derivatives via nucleophilic substitution, forming resin-linked intermediates [9] [10]. Cyclization (TFA/CH₂Cl₂, 25°C, 2h) generates imidazo[1,2-a]pyrazines on-bead, followed by on-resin bromination (NBS/DMF). Cleavage with TFA/H₂O (95:5) releases products in high purity (85-90% by HPLC), facilitating parallel synthesis of 96 compounds in <48h. This method eliminates intermediate purification and accommodates automated liquid handlers. Key advantages include:
Table 4: Solid-Phase Synthesis Performance Metrics
Resin Type | Loading (mmol/g) | Cyclization Efficiency | Bromination Yield | Final Purity (HPLC) |
---|---|---|---|---|
Wang | 0.7–0.9 | 92% | 88% | 89% |
Rink Amide | 0.6–0.8 | 85% | 82% | 84% |
Tentagel | 0.3–0.5 | 78% | 75% | 80% |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0